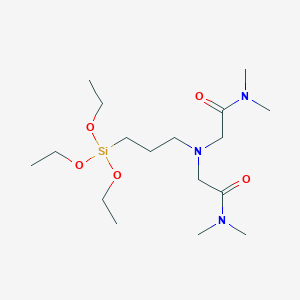
2,2'-((3-(Triethoxysilyl)propyl)azanediyl)bis(N,N-dimethylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((3-(Triethoxysilyl)propyl)azanediyl)bis(N,N-dimethylacetamide) is a complex organosilicon compound. It is characterized by the presence of both silane and amide functional groups, making it a versatile molecule in various chemical applications. The compound is known for its ability to form stable bonds with both organic and inorganic materials, which makes it useful in a wide range of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((3-(Triethoxysilyl)propyl)azanediyl)bis(N,N-dimethylacetamide) typically involves the reaction of 3-(triethoxysilyl)propylamine with N,N-dimethylacetamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction Setup: The reactants are mixed in a suitable solvent, such as ethanol or toluene.
Reaction Conditions: The mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours.
Purification: The product is purified using techniques such as distillation or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more efficient purification methods. The use of automated systems and continuous flow reactors can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced analytical techniques to monitor the reaction progress and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,2’-((3-(Triethoxysilyl)propyl)azanediyl)bis(N,N-dimethylacetamide) can undergo various chemical reactions, including:
Hydrolysis: The silane group can react with water to form silanols, which can further condense to form siloxane bonds.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the dimethylacetamide moieties can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Substitution: Various nucleophiles, such as amines or alcohols, under mild to moderate temperatures.
Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired transformation.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Substitution: New amide derivatives with different substituents.
Oxidation and Reduction: Oxidized or reduced forms of the original compound, depending on the reagents used.
Scientific Research Applications
2,2’-((3-(Triethoxysilyl)propyl)azanediyl)bis(N,N-dimethylacetamide) has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials and nanocomposites.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Mechanism of Action
The mechanism of action of 2,2’-((3-(Triethoxysilyl)propyl)azanediyl)bis(N,N-dimethylacetamide) involves its ability to form stable covalent bonds with various substrates. The silane group can react with hydroxyl groups on surfaces to form siloxane bonds, while the amide groups can interact with other functional groups through hydrogen bonding or van der Waals forces. These interactions contribute to the compound’s effectiveness as a coupling agent and its versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar in structure but lacks the dimethylacetamide groups.
N,N-Dimethylacetamide: Contains the amide functionality but lacks the silane group.
Bis(2-hydroxyethyl)-3-aminopropyltriethoxysilane: Another organosilicon compound with different functional groups.
Uniqueness
2,2’-((3-(Triethoxysilyl)propyl)azanediyl)bis(N,N-dimethylacetamide) is unique due to the presence of both silane and amide groups, which allows it to interact with a wide range of materials. This dual functionality makes it particularly useful in applications requiring strong adhesion and compatibility between different types of materials.
Properties
Molecular Formula |
C17H37N3O5Si |
|---|---|
Molecular Weight |
391.6 g/mol |
IUPAC Name |
2-[[2-(dimethylamino)-2-oxoethyl]-(3-triethoxysilylpropyl)amino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C17H37N3O5Si/c1-8-23-26(24-9-2,25-10-3)13-11-12-20(14-16(21)18(4)5)15-17(22)19(6)7/h8-15H2,1-7H3 |
InChI Key |
GZYVJFNALURESJ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCN(CC(=O)N(C)C)CC(=O)N(C)C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















